
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate, also known as MDMAN, is a chemical compound that has been widely used in scientific research due to its unique properties. MDMAN is a chiral molecule that contains both an amino and a carboxylate functional group, making it a useful building block for the synthesis of various molecules.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has been widely used in scientific research for various applications. One of the most common applications is in the synthesis of chiral molecules. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be used as a chiral auxiliary to induce chirality in other molecules. It has also been used in the synthesis of various natural products, such as alkaloids and steroids.
Wirkmechanismus
The mechanism of action of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions, such as the condensation reaction mentioned earlier. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also act as a ligand for metal ions, which can lead to the formation of metal complexes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate. However, it has been reported to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its high yield in synthesis. It is also a relatively inexpensive compound, making it accessible for use in various experiments. However, one limitation of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can also be used in the development of new materials, such as polymers and catalysts. Additionally, further research is needed to understand the mechanism of action and potential biological effects of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate.
Conclusion:
In conclusion, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate is a useful compound that has been widely used in scientific research for various applications. Its unique properties make it a valuable building block for the synthesis of chiral molecules and natural products. While there is limited information available on its biochemical and physiological effects, Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate has shown potential as an antibacterial and antifungal agent and as an inhibitor of cancer cell growth. Further research is needed to fully understand the potential applications and limitations of Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate in scientific research.
Synthesemethoden
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate can be synthesized using several methods. One of the most common methods is the condensation reaction between 2-naphthylamine and methyl 2-bromo-3-oxobutanoate, which yields Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate as a white solid with a high yield. Another method involves the reaction between 2-naphthylamine and methyl 2-chloro-3-oxobutanoate in the presence of a base.
Eigenschaften
CAS-Nummer |
144646-54-8 |
|---|---|
Produktname |
Methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8,13H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
YTHRSEHMUAHYOU-GFCCVEGCSA-N |
Isomerische SMILES |
COC(=O)[C@]1(CCC2=CC=CC=C2C1)N |
SMILES |
COC(=O)C1(CCC2=CC=CC=C2C1)N |
Kanonische SMILES |
COC(=O)C1(CCC2=CC=CC=C2C1)N |
Synonyme |
2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-,methylester,(2R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



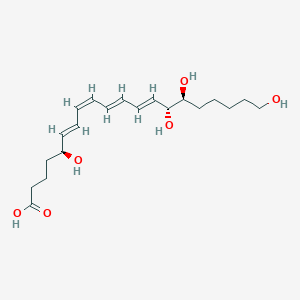
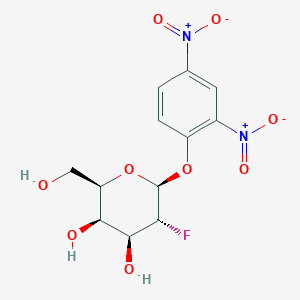
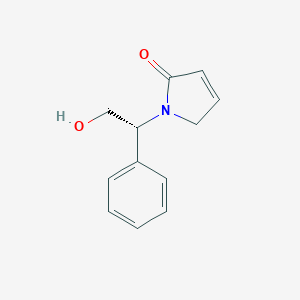


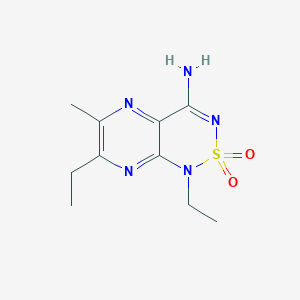
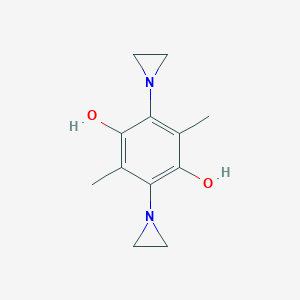
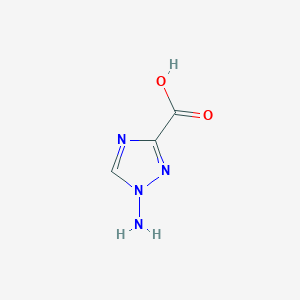

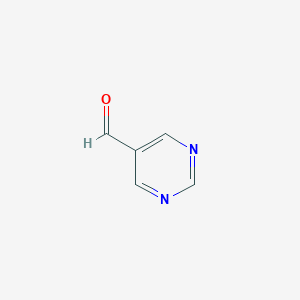
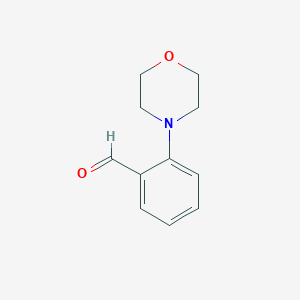
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)